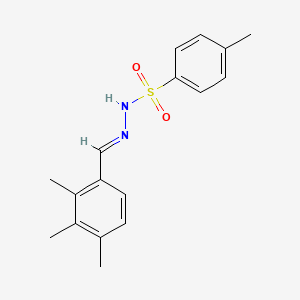

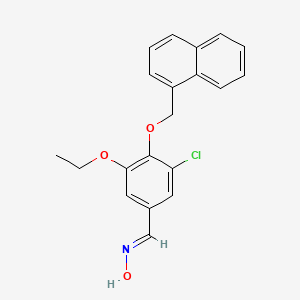

![molecular formula C17H22N2O3 B5523173 ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives has been a subject of research. For instance, a study by Singh et al. (2013) detailed the synthesis of a similar compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This synthesis involved characterizing the compound through NMR, UV-Vis, FT-IR, and Mass spectroscopy, supported by quantum chemical calculations using DFT and B3LYP functional (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various spectroscopic techniques. For example, Ahankar et al. (2021) confirmed the structure of a similar molecule, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, using FTIR, NMR spectroscopy, and single-crystal X-ray analysis (Ahankar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can be complex. Cirrincione et al. (1987) studied the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, providing insights into the chemical reactions and oxidation products (Cirrincione et al., 1987).

Physical Properties Analysis

The physical properties of such compounds can be deduced from experimental studies and quantum chemical calculations. Singh et al. (2013) performed a detailed analysis of the physical properties of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exploring its vibrational analysis and hydrogen bonding (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrole derivatives are critical areas of study. A paper by Singh et al. (2013) on a similar compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, delves into its chemical properties using NBO analysis and vibrational studies (Singh et al., 2013).

Applications De Recherche Scientifique

Organic Synthesis and Material Science

This compound is involved in the synthesis of complex molecules and materials due to its versatile chemical structure. For instance, it has been used in the synthesis of pyrrole derivatives, which are crucial intermediates in the production of various organic compounds. Studies such as the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates, highlight its role in creating compounds with potential applications in dye manufacturing and material science due to their unique electronic and structural properties (Žugelj et al., 2009). Additionally, research on the oxidation products of substituted pyrroles demonstrates its importance in understanding chemical stability and reactivity, which is vital for developing new materials and chemical processes (Cirrincione et al., 1987).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate are explored for their biological activities. For example, research on antimitotic agents shows the synthesis and biological evaluation of chiral isomers of certain ethyl carbamate derivatives, investigating their potential as novel therapeutic agents due to their selectivity and potency in biological systems (Temple & Rener, 1992). This demonstrates the compound's relevance in drug discovery and development, especially in targeting specific disease mechanisms.

Corrosion Inhibition

Another application area is in corrosion inhibition, where derivatives of the compound have been evaluated for their efficiency in protecting metals against corrosion. This is critical for extending the life of metal components in industrial applications. Studies on pyran derivatives for acid corrosion mitigation reveal that such compounds show high inhibition efficiency, which could be valuable for developing new corrosion inhibitors (Saranya et al., 2020).

Advanced Materials and Catalysis

Additionally, the compound finds applications in the synthesis of advanced materials and as intermediates in catalytic processes. Research on the reaction pathways and energetics of catalyzed reactions involving ethylene and biomass-derived furans for producing biobased terephthalic acid precursors exemplifies its role in sustainable chemistry and material science (Pacheco et al., 2015).

Mécanisme D'action

Orientations Futures

The vast majority of biologically active substances that have the prospect of use as pharmaceuticals belong to heterocyclic compounds with a high degree of functionalization . Therefore, it is necessary to identify new biologically active compounds, including those with antimicrobial activity . This makes azomethines an object of the medicinal chemistry research .

Propriétés

IUPAC Name |

ethyl 4-[(3-methoxyanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-5-22-17(20)16-11(2)15(12(3)19-16)10-18-13-7-6-8-14(9-13)21-4/h6-9,18-19H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYSOBYVHCQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)